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These application notes provide a comprehensive overview and detailed protocols for the
inhalation delivery of Zevaquenabant (also known as INV-101 or MRI-1867) in preclinical
rodent models of pulmonary fibrosis. Zevaquenabant is a peripherally acting cannabinoid
receptor 1 (CB1R) inverse agonist and an inducible nitric oxide synthase (iNOS) inhibitor that
has demonstrated significant anti-fibrotic efficacy.[1][2][3] Localized pulmonary delivery via
inhalation offers the potential for targeted drug action in the lungs, minimizing systemic
exposure and associated side effects.[1]

Mechanism of Action in Pulmonary Fibrosis

Zevaquenabant exerts its anti-fibrotic effects through a dual mechanism of action.[1][4] In the
context of pulmonary fibrosis, there is an overactivity of the endocannabinoid system, with
increased levels of endocannabinoids like anandamide and upregulation of CB1R in the lungs.
[1][4] This overactivity, particularly in alveolar macrophages, promotes a pro-fibrotic state.[1]
Zevaquenabant acts as an inverse agonist at the CB1R, blocking this pro-fibrotic signaling.[1]

[3]

Additionally, Zevaquenabant inhibits the activity of INOS, an enzyme that is also implicated in
the pathogenesis of pulmonary fibrosis.[1][4] The combined inhibition of CB1R and iINOS by
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Zevaquenabant leads to a reduction in pro-inflammatory and pro-fibrotic mediators, thereby

attenuating the fibrotic process.[1]
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Caption: Signaling pathway of Zevaquenabant in pulmonary fibrosis.

Data Presentation

Table 1: Comparative Efficacy of Zevaquenabant
Delivery Routes in Bleomycin-Induced Murine

Pulmonary Fibrosis

Zevaquenaban Zevaquenaban

Vehicle . .
Parameter t (10 mglkg/d, t (0.5 mglkg/d, Nintedanib
Control
I.P.) 0.P)
Ashcroft Score High Significantly Significantly Significantly
[
(Fibrosis) J Reduced Reduced Reduced
Collagen Content Significantl Significantl
J High I Y J Y N/A
(Lung) Reduced Reduced
Pro-fibrotic Gene
) Upregulated Downregulated Downregulated Downregulated
Expression
Pro-inflammatory
Elevated Reduced Reduced N/A

Cytokines

I.P. = Intraperitoneal; O.P. = Oropharyngeal. Data summarized from preclinical studies.[1][2]

Table 2: Pharmacokinetic Profile of Inhaled

Zevaquenabant

Parameter

Value

Target Lung Concentration

~10 pM

Effective Inhaled Dose

0.5 mg/kg/day

Systemic Exposure

Reduced compared to systemic administration
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Data based on achieving therapeutic lung concentrations equivalent to effective systemic
doses.[1]

Experimental Protocols

Protocol 1: Oropharyngeal Aspiration Delivery of
Zevaquenabant in a Mouse Model of Pulmonary Fibrosis

This protocol describes the administration of Zevaquenabant via oropharyngeal aspiration in a
bleomycin-induced mouse model of pulmonary fibrosis.

Materials:

Zevaquenabant (MRI-1867)

Vehicle (e.g., sterile saline, PBS with a solubilizing agent like Tween 80)

Bleomycin sulfate

Anesthetic (e.qg., isoflurane)

Pipettor and sterile pipette tips

Animal feeding needles (gavage needles)

Small animal laryngoscope or otoscope for visualization

Experimental Workflow:
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Caption: Experimental workflow for Zevaquenabant inhalation study.
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Procedure:
e Induction of Pulmonary Fibrosis:
o Anesthetize mice using isoflurane.

o Administer a single dose of bleomycin sulfate (e.g., 1-2 U/kg) in sterile saline via
oropharyngeal or intratracheal instillation on Day 0.

o Allow animals to recover and monitor for signs of distress.
e Preparation of Zevaguenabant Formulation:

o Prepare a stock solution of Zevaquenabant in a suitable vehicle. The final concentration
should be calculated to deliver the desired dose (e.g., 0.5 mg/kg) in a small volume (e.g.,
50 uL for a mouse).

o Ensure the formulation is sterile and well-solubilized.

e Oropharyngeal Administration (Commencing on Day 7):

[¢]

Lightly anesthetize the mouse with isoflurane.
o Position the mouse in a supine position on a slight incline.
o Gently extend the mouse's tongue to the side.

o Using a small animal laryngoscope or otoscope for visualization of the vocal cords,
carefully introduce the tip of a pipette or a gavage needle with the Zevaquenabant solution

into the pharynx.

o Administer the solution in a single, swift bolus into the back of the oral cavity, allowing the
mouse to aspirate the liquid into the lungs.

o Alternatively, for a less technical approach, the solution can be placed at the back of the
tongue, and the nares can be briefly occluded to stimulate an inhalation reflex.

e Monitoring:
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o Closely monitor the animal's breathing and recovery from anesthesia.

o Administer the treatment daily or as required by the study design.

» Endpoint Analysis (e.g., Day 14 or 21):
o At the study endpoint, euthanize the mice.
o Collect bronchoalveolar lavage fluid (BALF) for cytological and biochemical analysis.

o Harvest the lungs for histological assessment of fibrosis (e.g., Ashcroft scoring, Masson's
trichrome staining), collagen quantification (e.g., Sircol assay), and gene/protein
expression analysis (e.g., qPCR, Western blot, ELISA).

Protocol 2: Nebulization for Inhalation Delivery

For studies requiring whole-body or nose-only exposure, nebulization can be employed. This
method is suitable for delivering aerosolized Zevaquenabant.

Materials:

Zevaquenabant

Vehicle suitable for nebulization (e.qg., sterile saline)

Nebulizer (e.g., ultrasonic or jet nebulizer)

Exposure chamber (whole-body or nose-only)

Flow meters and air source

Procedure:
o Preparation of Nebulization Solution:

o Dissolve Zevaquenabant in the nebulization vehicle to the desired concentration. The
concentration will depend on the nebulizer's output rate and the desired lung deposition
dose.
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o Ensure the solution is free of particulates.

e System Setup:

o Place the mice in the exposure chamber and allow for a brief acclimatization period.

o Connect the nebulizer to the chamber and the air source. Set the appropriate air flow rate.
o Aerosol Generation and Exposure:

o Fill the nebulizer with the Zevaguenabant solution.

o Turn on the nebulizer to generate the aerosol and expose the animals for a predetermined
duration (e.g., 30 minutes).

o The duration and frequency of exposure will need to be optimized based on the desired
therapeutic effect and the pharmacokinetic profile of the drug.

e Post-Exposure:

o After the exposure period, turn off the nebulizer and allow the aerosol to clear from the
chamber before removing the animals.

o Return the animals to their home cages and monitor for any adverse effects.
o Endpoint Analysis:

o Follow the same procedures for endpoint analysis as described in Protocol 1.

Concluding Remarks

Inhalation delivery of Zevaquenabant presents a promising therapeutic strategy for pulmonary
fibrosis, offering targeted drug delivery to the lungs and potentially improved safety and
efficacy.[1][2] The protocols outlined above provide a framework for preclinical evaluation of
inhaled Zevaquenabant in rodent models. Researchers should optimize dosing, formulation,
and delivery parameters based on their specific experimental needs and animal models.
Careful adherence to animal welfare guidelines is paramount throughout all experimental
procedures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15611585?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12333952/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12333952/
https://real.mtak.hu/225288/
https://real.mtak.hu/225288/
https://inversago.com/en/2022/inversago-pharma-presents-data-on-inv-101-in-idiopathic-pulmonary-fibrosis-at-the-ers-congress-2022/
https://pubmed.ncbi.nlm.nih.gov/28422760/
https://pubmed.ncbi.nlm.nih.gov/28422760/
https://www.benchchem.com/product/b15611585#inhalation-delivery-methods-for-zevaquenabant-in-pulmonary-fibrosis-models
https://www.benchchem.com/product/b15611585#inhalation-delivery-methods-for-zevaquenabant-in-pulmonary-fibrosis-models
https://www.benchchem.com/product/b15611585#inhalation-delivery-methods-for-zevaquenabant-in-pulmonary-fibrosis-models
https://www.benchchem.com/product/b15611585#inhalation-delivery-methods-for-zevaquenabant-in-pulmonary-fibrosis-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15611585?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

